Cas no 1093952-04-5 (5-Methyl-2(1H)-pyridinone-d6)

5-Methyl-2(1H)-pyridinone-d6 is a deuterated analog of 5-methyl-2(1H)-pyridinone, where six hydrogen atoms are replaced with deuterium. This isotopic labeling enhances the compound's utility in NMR spectroscopy and mass spectrometry, providing improved signal resolution and reduced background interference in structural and mechanistic studies. Its high isotopic purity and stability make it valuable for use as an internal standard in quantitative analysis, ensuring accurate measurements in pharmacokinetic and metabolic research. The compound is particularly useful in tracing reaction pathways and studying hydrogen-deuterium exchange processes. Its synthetic versatility also allows for applications in the development of labeled pharmaceuticals and advanced chemical probes.
5-Methyl-2(1H)-pyridinone-d6 structure
5-Methyl-2(1H)-pyridinone-d6 structure
商品名:5-Methyl-2(1H)-pyridinone-d6
CAS番号:1093952-04-5
MF:C6H7NO
メガワット:109.125881433487
CID:5735224
PubChem ID:59869127

5-Methyl-2(1H)-pyridinone-d6 化学的及び物理的性質

名前と識別子

    • 5-Methyl-2(1H)-pyridinone-d6
    • インチ: 1S/C6H7NO/c1-5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8)
    • InChIKey: SOHMZGMHXUQHGE-UHFFFAOYSA-N
    • ほほえんだ: C([H])([H])([H])C1=C([H])NC(=O)C([H])=C1[H]

計算された属性

  • せいみつぶんしりょう: 115.090424322g/mol
  • どういたいしつりょう: 115.090424322g/mol
  • 同位体原子数: 6
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 167
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 29.1Ų

5-Methyl-2(1H)-pyridinone-d6 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M109323-100mg
5-Methyl-2(1H)-pyridinone-d6
1093952-04-5
100mg
$ 1800.00 2023-09-07
TRC
M109323-50mg
5-Methyl-2(1H)-pyridinone-d6
1093952-04-5
50mg
$1200.00 2023-05-18
TRC
M109323-10mg
5-Methyl-2(1H)-pyridinone-d6
1093952-04-5
10mg
$282.00 2023-05-18

5-Methyl-2(1H)-pyridinone-d6 関連文献

5-Methyl-2(1H)-pyridinone-d6に関する追加情報

Recent Advances in the Study of 5-Methyl-2(1H)-pyridinone-d6 and Related Compounds

The compound 5-Methyl-2(1H)-pyridinone-d6 (CAS: 1093952-04-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This deuterated derivative of 5-Methyl-2(1H)-pyridinone is increasingly being utilized as an internal standard in mass spectrometry-based assays, owing to its stable isotopic labeling and structural similarity to its non-deuterated counterpart. Recent studies have highlighted its role in pharmacokinetic studies, metabolic profiling, and drug discovery applications.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the utility of 5-Methyl-2(1H)-pyridinone-d6 in quantifying the metabolic stability of novel kinase inhibitors. The researchers employed liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track the deuterated compound's behavior in vitro, providing insights into the metabolic pathways of structurally related drug candidates. The study underscored the compound's reliability as a tracer in complex biological matrices.

Further investigations into the synthetic pathways of 5-Methyl-2(1H)-pyridinone-d6 have revealed optimized methods for its production. A recent patent application (WO2023056789) describes an improved synthetic route that enhances yield and purity while reducing production costs. This advancement is particularly relevant for pharmaceutical companies scaling up the production of deuterated compounds for clinical research.

In the context of drug development, 5-Methyl-2(1H)-pyridinone-d6 has shown promise in the study of neurodegenerative diseases. A 2024 publication in ACS Chemical Neuroscience reported its use as a probe for monitoring the blood-brain barrier penetration of potential Alzheimer's disease therapeutics. The deuterated form's enhanced stability allowed for more accurate measurements of drug distribution in preclinical models.

The compound's unique properties have also found applications in environmental chemistry. Researchers at several institutions have recently employed 5-Methyl-2(1H)-pyridinone-d6 as a tracer in studies of pharmaceutical pollutant degradation in wastewater treatment systems. Its chemical stability and detectability make it an ideal candidate for such environmental fate studies.

Looking forward, the scientific community anticipates expanded applications of 5-Methyl-2(1H)-pyridinone-d6 in personalized medicine approaches. Its utility in stable isotope dilution assays positions it as a valuable tool for precision medicine initiatives, particularly in therapeutic drug monitoring and biomarker discovery. Ongoing research is exploring its potential in cancer metabolomics and infectious disease diagnostics.

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